Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate

Description

Chemical Definition and IUPAC Nomenclature

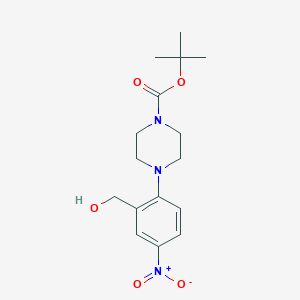

This compound is formally defined by its International Union of Pure and Applied Chemistry nomenclature as tert-butyl 4-[2-(hydroxymethyl)-4-nitrophenyl]piperazine-1-carboxylate. The compound possesses the molecular formula C₁₆H₂₃N₃O₅ and exhibits a molecular weight of 337.37 grams per mole. The systematic name reflects the compound's complex architecture, which incorporates multiple functional groups arranged in a specific spatial configuration that determines its chemical reactivity and biological activity.

The structural composition can be delineated through several key components that define its chemical identity. The piperazine ring system forms the central scaffold, a six-membered heterocyclic structure containing two nitrogen atoms positioned at the 1 and 4 positions. This core structure provides conformational flexibility that is crucial for biological interactions, as the ring can adopt various conformations to optimize binding with target molecules. The tert-butoxycarbonyl group, commonly referred to in chemical literature as a protecting group, is attached to one nitrogen atom of the piperazine ring, serving both protective and solubilizing functions during synthetic procedures.

The aromatic component consists of a benzene ring bearing two substituents: a nitro group at the para position and a hydroxymethyl group at the ortho position relative to the piperazine attachment. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential biological activity. The canonical Simplified Molecular Input Line Entry System representation of this molecule is CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N+[O-])CO, which provides a standardized method for computational analysis and database searches.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of piperazine chemistry, which has its origins in the late 19th and early 20th centuries. Piperazines were originally named due to their chemical similarity with piperidine, which is part of the structure of piperine found in the black pepper plant Piper nigrum. The addition of the "az" infix to "piperazine" specifically refers to the extra nitrogen atom compared to piperidine, highlighting the structural relationship between these heterocyclic compounds.

The systematic development of substituted piperazine derivatives gained momentum throughout the mid-20th century as pharmaceutical researchers recognized the versatility of the piperazine scaffold for drug development. The piperazine ring system's ability to provide conformational flexibility while maintaining favorable pharmacokinetic properties made it an attractive framework for medicinal chemists. The conformational properties of piperazine, confirmed through X-ray crystallography studies, show that the ring adopts a chair conformation with the two nitrogen-hydrogen groups in equatorial positions.

The specific compound this compound represents a more recent advancement in piperazine chemistry, developed as part of ongoing efforts to create versatile synthetic intermediates for pharmaceutical applications. The incorporation of the tert-butoxycarbonyl protecting group reflects modern synthetic strategies that emphasize selective protection and deprotection of functional groups during multi-step syntheses. This compound's development is part of a broader trend toward creating functionalized heterocyclic intermediates that can serve as building blocks for more complex pharmaceutical targets.

The creation and characterization of this compound involved sophisticated synthetic methodologies and analytical techniques that were not available during the early days of piperazine chemistry. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled precise structural characterization and purity assessment of complex molecules like this compound. The availability of advanced computational chemistry tools has also facilitated the prediction of molecular properties and the optimization of synthetic routes.

Significance in Modern Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary organic and medicinal chemistry due to its role as a versatile synthetic intermediate and its potential for generating diverse bioactive compounds. The compound's significance stems from several key factors that make it particularly valuable for pharmaceutical research and development. The piperazine core structure has demonstrated remarkable utility in medicinal chemistry, with numerous piperazine-containing compounds achieving clinical success across various therapeutic areas.

The structural features of this compound provide multiple points for chemical modification, enabling medicinal chemists to systematically explore structure-activity relationships. The hydroxymethyl group can serve as a handle for further functionalization, allowing for the introduction of various substituents that can modulate biological activity. The nitro group provides an electron-withdrawing influence that affects the electronic properties of the aromatic ring, potentially influencing binding interactions with biological targets. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions, revealing a secondary amine that can participate in further chemical transformations.

The compound's utility extends beyond its role as a synthetic intermediate to its potential applications in drug discovery programs targeting various therapeutic areas. Piperazine derivatives have shown remarkable versatility in medicinal chemistry, with examples including successful pharmaceuticals such as sildenafil for erectile dysfunction, ciprofloxacin for bacterial infections, and ziprasidone for psychiatric disorders. This precedent suggests that systematically designed piperazine derivatives like this compound may serve as starting points for developing new therapeutic agents.

The compound's significance is further enhanced by its potential for use in fragment-based drug discovery approaches, where small molecules are used as starting points for developing larger, more potent compounds. The combination of the piperazine scaffold with the specific substitution pattern present in this molecule creates opportunities for exploring novel chemical space and identifying new pharmacological activities. The conformational flexibility provided by the piperazine ring, combined with the rigid aromatic component, offers an optimal balance between structural constraint and flexibility that is often desired in drug-like molecules.

Research applications of this compound extend to its use in various biochemical assays and screening programs designed to identify new biological activities. The compound's structural complexity and functional group diversity make it suitable for high-throughput screening campaigns, where large numbers of compounds are tested against biological targets to identify potential leads for drug development. The presence of multiple hydrogen bond donors and acceptors, combined with appropriate lipophilicity characteristics, positions this compound favorably for biological activity across diverse target classes.

| Application Area | Significance | Research Potential |

|---|---|---|

| Synthetic Intermediate | Versatile building block for complex molecule synthesis | High utility for pharmaceutical chemistry |

| Drug Discovery | Template for structure-activity relationship studies | Multiple modification points for optimization |

| Fragment-Based Design | Suitable size and complexity for fragment screening | Balance of rigidity and flexibility |

| Biochemical Assays | Compatible with various screening methodologies | Diverse functional groups for target interaction |

Properties

IUPAC Name |

tert-butyl 4-[2-(hydroxymethyl)-4-nitrophenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10,20H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGFKSZCPHGFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing piperazine rings are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring.

Mode of Action

It’s worth noting that the diverse biological activities of compounds containing piperazine rings can be attributed to their ability to form hydrogen bonds and adjust molecular physicochemical properties.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and proteins it interacts with.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell growth and apoptosis, leading to changes in gene expression patterns and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, altering their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and oxidative phosphorylation. These interactions can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, it may localize to the mitochondria, influencing mitochondrial function and energy production.

Biological Activity

Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a tert-butyl group, a hydroxymethyl group, and a nitrophenyl moiety. The general structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves several steps:

- Nitration : Introduction of a nitro group to the aromatic ring.

- Hydroxymethylation : Addition of a hydroxymethyl group.

- Piperazine Ring Formation : Construction of the piperazine structure.

- tert-Butyl Protection : Attaching a tert-butyl group to protect the nitrogen in the piperazine.

The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including enzymes and receptors. The compound may exert effects by:

- Modulating enzyme activity.

- Acting as an inhibitor or activator in specific biochemical pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties, which may be relevant for protecting cells from oxidative stress. For instance, studies on related piperazine derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study investigating the neuroprotective potential of piperazine derivatives showed that certain compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may have similar protective effects against neurodegenerative conditions.

-

Antitumor Activity :

- Other derivatives have been explored for their antitumor properties, indicating potential applications in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells.

-

Enzyme Inhibition :

- Research has highlighted the ability of certain piperazine compounds to inhibit key enzymes involved in metabolic pathways, suggesting therapeutic implications in conditions like diabetes and obesity.

Comparative Analysis

A comparison with similar compounds highlights differences in biological activity:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate | Moderate antioxidant | Free radical scavenging |

| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Antitumor | Apoptosis induction |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinguishing feature is the 2-(hydroxymethyl)-4-nitrophenyl substituent. Below is a comparative analysis of analogs with variations in substituents:

Key Observations :

- Electron-withdrawing groups (NO₂, SO₂): Increase electrophilicity, activating the phenyl ring for nucleophilic aromatic substitution (e.g., amination in ).

- Hydroxymethyl group: Enhances solubility in aqueous media (e.g., methanol/water mixtures) and enables conjugation via hydroxyl activation .

- Chloro substituent : Balances electron withdrawal and steric hindrance, favoring SNAr reactions under milder conditions compared to nitro .

Reactivity Comparison :

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine ring. A Boc-protected piperazine intermediate is first prepared, followed by coupling with a substituted aromatic moiety. Key steps include:

- Piperazine functionalization : Introducing the tert-butoxycarbonyl (Boc) group via carbamate formation .

- Aromatic coupling : Reacting the Boc-protected piperazine with a pre-functionalized nitrobenzene derivative (e.g., 2-(hydroxymethyl)-4-nitrophenyl) under nucleophilic substitution or cross-coupling conditions .

- Purification : Column chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions and Boc-group integrity .

- Mass spectrometry (LCMS) : To confirm molecular weight and purity .

- X-ray crystallography : Resolve stereochemical ambiguities and validate solid-state conformation, as demonstrated for analogous piperazine derivatives .

Q. What are the typical chemical reactions this compound undergoes?

Reactivity is influenced by the nitro and hydroxymethyl groups:

- Reduction : Nitro to amine using Pd/C or SnCl, enabling downstream derivatization .

- Oxidation : Hydroxymethyl to carboxylic acid with KMnO or CrO .

- Nucleophilic substitution : Piperazine nitrogen can react with electrophiles (e.g., alkyl halides) under basic conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Strategies include:

- Catalyst screening : Palladium-based catalysts for coupling steps to enhance efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates in substitution reactions .

- Temperature control : Maintaining 110–120°C for aryl coupling steps, as shown in analogous syntheses with 62% yield .

Q. How does the nitro group influence regioselectivity in substitution reactions?

The nitro group’s electron-withdrawing nature directs electrophilic attack to the meta-position relative to itself. For example:

- Electrophilic aromatic substitution : Favors substitution at the hydroxymethyl-adjacent position due to resonance stabilization .

- Cross-coupling : Suzuki-Miyaura reactions require careful protection of the hydroxymethyl group to prevent side reactions .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodologies include:

- Derivatization : Modifying the hydroxymethyl or nitro groups to assess biological activity changes (e.g., esterification, amidation) .

- Enzyme assays : Testing inhibitory effects on targets like kinases or proteases, as seen in related piperazine-based inhibitors .

Q. What are the stability considerations under varying storage conditions?

- Thermal stability : Decomposition observed >150°C; store at –20°C under inert atmosphere .

- Hydrolytic sensitivity : Boc group susceptible to acidic/basic conditions; avoid aqueous media during handling .

Methodological Best Practices

Q. How to ensure reproducibility in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.